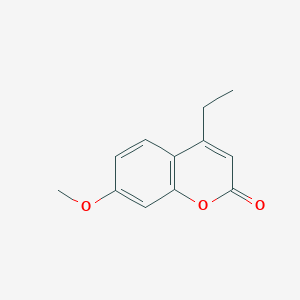

4-Ethyl-7-methoxycoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-8-6-12(13)15-11-7-9(14-2)4-5-10(8)11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJGQAIFVFOHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Ethyl 7 Methoxycoumarin

Established Synthetic Routes for Coumarin (B35378) Core Formation

The construction of the coumarin nucleus can be achieved through several classical and modern synthetic methodologies. chemmethod.com These reactions often involve the condensation of a phenol (B47542) with a β-carbonyl compound, leading to the formation of the characteristic benzopyrone ring system.

Pechmann Condensation as a Primary Synthetic Approach

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. nih.govwikipedia.orgorganic-chemistry.org This method is widely favored due to its use of simple starting materials and generally good yields of 4-substituted coumarins. nih.govarkat-usa.org The reaction mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation) and subsequent dehydration. wikipedia.org

The choice of acid catalyst is crucial and can range from strong Brønsted acids like sulfuric acid and methanesulfonic acid to Lewis acids such as aluminum chloride. wikipedia.orgorganic-chemistry.org The reaction conditions, including temperature and the nature of the reactants, significantly influence the reaction's progress and outcome. arkat-usa.org For instance, highly activated phenols like resorcinol (B1680541) can undergo the condensation under milder conditions. wikipedia.org Researchers have also explored the use of reusable solid acid catalysts and ionic liquids to develop more environmentally friendly and efficient protocols. nih.govorganic-chemistry.org

Table 1: Examples of Catalysts Used in Pechmann Condensation

| Catalyst Type | Specific Examples | Key Advantages |

| Brønsted Acids | Sulfuric acid (H₂SO₄), Trifluoroacetic acid (TFA), Methanesulfonic acid (CH₃SO₃H) | Readily available, effective for many substrates. nih.govwikipedia.org |

| Lewis Acids | Aluminum chloride (AlCl₃), Zirconium tetrachloride (ZrCl₄), Titanium tetrachloride (TiCl₄) | Can be effective for less reactive phenols. nih.gov |

| Solid Acid Catalysts | Poly(4-vinylpyridinium) hydrogen sulfate (B86663), Fe₃O₄@sulfosalicylic acid magnetic nanoparticles | Reusability, ease of separation, environmentally benign. nih.gov |

| Ionic Liquids | Chloroaluminate ionic liquids | Can act as both solvent and catalyst, mild reaction conditions. organic-chemistry.org |

Knoevenagel Condensation and Related Cyclization Strategies

The Knoevenagel condensation provides another versatile route to coumarins, particularly for the synthesis of 3-substituted derivatives. nih.govwikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound (like malonic acid or its esters) with an o-hydroxybenzaldehyde derivative, typically catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270). nih.govwikipedia.org The initial product undergoes a subsequent intramolecular cyclization and dehydration to afford the coumarin ring. wikipedia.org

A modification of this reaction, the Doebner modification, utilizes pyridine as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to decarboxylation during the condensation. wikipedia.org Similar to the Pechmann condensation, efforts have been made to develop greener methodologies for the Knoevenagel reaction, including the use of ionic liquids as both solvent and catalyst, which can lead to high yields in short reaction times at room temperature. nih.govresearchgate.net Microwave irradiation has also been employed to accelerate the reaction. researchgate.net

Alternative Ring-Closure and Formation Reactions for Substituted Coumarins

Beyond the Pechmann and Knoevenagel condensations, several other named reactions are employed for the synthesis of substituted coumarins, each offering unique advantages for accessing specific substitution patterns. These include the Perkin, Reformatsky, and Wittig reactions. rsc.orgchemmethod.com

The Perkin reaction involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride (B1165640) and its corresponding sodium or potassium salt. The Reformatsky reaction utilizes an α-haloester and a carbonyl compound in the presence of zinc metal. The Wittig reaction, a powerful tool for C=C bond formation, can also be adapted for coumarin synthesis. These alternative methods, while perhaps less common than the Pechmann and Knoevenagel reactions, provide valuable synthetic pathways to a wide array of coumarin derivatives. rsc.orgchemmethod.com

Targeted Chemical Modifications and Derivatization Strategies

The synthesis of a specific coumarin derivative like 4-ethyl-7-methoxycoumarin and its further functionalization require tailored synthetic approaches that build upon the fundamental ring-forming reactions.

Synthesis of this compound through Specific Reaction Sequences

The synthesis of this compound can be envisioned through a Pechmann condensation. A plausible route would involve the reaction of 3-methoxyphenol (B1666288) with ethyl propionylacetate in the presence of a suitable acid catalyst.

A related synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin has been reported, which proceeds via a three-step sequence. nih.govbeilstein-journals.org This synthesis starts with the formation of a β-keto ester, followed by a Pechmann reaction to form a 7-hydroxycoumarin intermediate, and finally, methylation of the hydroxyl group to yield the 7-methoxycoumarin (B196161) derivative. nih.govbeilstein-journals.org For example, 7-hydroxy-4-(2-fluorophenyl)coumarin was reacted with dimethyl sulfate and potassium carbonate in refluxing acetone (B3395972) to afford 4-(2-fluorophenyl)-7-methoxycoumarin. nih.gov

Functionalization at Various Positions of the Coumarin Skeleton

The coumarin scaffold is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents at different positions of the ring system. nih.govfrontiersin.org This chemical versatility is crucial for tuning the physicochemical and biological properties of coumarin derivatives.

C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the coumarin core, often with high regioselectivity. frontiersin.orgnih.gov For example, palladium-catalyzed C-H activation has been used for the alkenylation, halogenation, and hydroxylation of 3-arylcoumarins. frontiersin.org The C-3 position is particularly amenable to functionalization, with methods developed for trifluoromethylation using photocatalysis or electrochemical approaches. frontiersin.org

The phenyl ring of the coumarin can also be functionalized. For instance, nitration of 7-hydroxy-4-methylcoumarin with a mixture of nitric and sulfuric acid can yield a mixture of the 6-nitro and 8-nitro derivatives, with the product ratio being dependent on the reaction temperature. chemmethod.comjetir.org The easy synthetic functionalization of the coumarin scaffold allows for extensive exploration of different substitution patterns to generate novel compounds with desired properties. nih.gov

Halogenation and Introduction of Alkyl/Aryl Substituents

Halogenation is a fundamental strategy for modifying the coumarin nucleus, often serving as a preliminary step for further derivatization. The reactivity of the coumarin ring allows for the introduction of halogens at specific positions. For instance, the bromination of 4-chloromethyl-7-hydroxycoumarin using bromine in acetic acid results in tribromination, yielding 3,6,8-tribromo-4-chloromethyl-7-hydroxycoumarin. nih.gov This highlights the activated nature of the benzene (B151609) portion of the coumarin ring.

The introduction of aryl substituents at the 4-position is commonly achieved through the Pechmann condensation. The synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin, for example, involves the reaction of resorcinol with methyl 2-fluorobenzoylacetate to form 7-hydroxy-4-(2-fluorophenyl)coumarin, which is then methylated using dimethyl sulfate to yield the final product. nih.gov This method is adaptable for introducing various aryl groups by selecting the appropriate β-keto ester.

Table 1: Synthesis of an Aryl-Substituted Methoxycoumarin nih.gov

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Resorcinol, Methyl 2-fluorobenzoylacetate | H₂SO₄, 35°C, 5h | 7-Hydroxy-4-(2-fluorophenyl)coumarin | 91% |

Formation of Azo-Coumarin Derivatives

Azo-coumarins are a significant class of derivatives known for their chromophoric properties. The synthesis of these compounds typically begins with the nitration of the coumarin ring, followed by reduction of the nitro group to an amine, which is then converted into a diazonium salt. This salt is subsequently coupled with various aromatic compounds, such as phenols, to form the azo dye.

A study on the synthesis of azo derivatives from 4-methyl-7-ethylcoumarin illustrates this pathway. researchgate.netuobaghdad.edu.iq The initial compound is first nitrated at the 8-position using a mixture of nitric and sulfuric acids at low temperatures (2-5°C). researchgate.netuobaghdad.edu.iq The resulting 4-methyl-7-ethyl-8-nitrocoumarin is then reduced to the corresponding amine using iron in an acidic medium. uobaghdad.edu.iq Finally, the amino-coumarin is diazotized and coupled with different phenol derivatives to yield a series of azo-coumarin dyes. uobaghdad.edu.iq This general methodology is applicable to this compound for creating analogous azo derivatives. Coupling of 4-hydroxycoumarin (B602359) with various aromatic diazonium salts has also been shown to produce novel azo dyes. researchgate.net

Generation of Hydroxycoumarin Analogs (e.g., 4-Hydroxy-7-methoxycoumarin)

The synthesis of 4-hydroxycoumarin analogs is of significant interest. One established method involves the condensation of an appropriately substituted o-hydroxyketone with ethyl carbonate in the presence of a strong base like sodium metal. acs.org For instance, 2-hydroxy-6-methoxyacetophenone can be reacted with ethyl carbonate to produce 4-hydroxy-5-methoxycoumarin. acs.org

A high-yield synthesis of 4-hydroxy-7-methoxycoumarin (B561722) has been reported starting from 1-(2-hydroxy-3,4-dimethylphenyl)ethanone and diethylcarbonate. chemicalbook.com The reaction is conducted with sodium hydride in diethylcarbonate, heated to 85°C for 14 hours. After quenching and acidification, the desired product precipitates and can be collected with a 98% yield. chemicalbook.com Additionally, hydrochloric acid has been shown to effectively demethylate 4-methoxycoumarins to their corresponding 4-hydroxycoumarins. acs.org

Table 2: Synthesis of 4-Hydroxy-7-methoxycoumarin chemicalbook.com

| Reactants | Reagents/Conditions | Product | Yield |

|---|

Synthesis of Sulfur-Containing Derivatives (e.g., thiosemicarbazones)

Thiosemicarbazones are a class of sulfur-containing compounds synthesized from thiosemicarbazides. Thiosemicarbazides themselves are potent intermediates and are typically prepared by reacting a hydrazide with an isothiocyanate. researchgate.netnih.gov The general synthesis of thiosemicarbazones involves the condensation reaction of a thiosemicarbazide (B42300) with various aldehydes or ketones, often in methanol (B129727) at room temperature. nih.gov

To prepare a thiosemicarbazone derivative of this compound, a carbonyl functionality would first need to be introduced onto the coumarin scaffold (e.g., through a Friedel-Crafts acylation or Vilsmeier-Haack formylation). The resulting keto- or formyl-coumarin could then be condensed with a suitable thiosemicarbazide to yield the target thiosemicarbazone. The properties of the final product can be modified by varying the substituents on the thiosemicarbazide. mdpi.com

Incorporation of Nitrogen-Containing Heterocycles (e.g., triazoles, oxadiazoles)

The synthesis of coumarin derivatives bearing nitrogen-containing heterocycles like triazoles and oxadiazoles (B1248032) often proceeds through a common intermediate: a coumarin-based acid hydrazide. researchgate.net For example, 7-hydroxy-4-methylcoumarin can be reacted to form ethyl-2-(4-methyl-2-oxo-2-coumarin-7-yloxy)acetate. researchgate.net This ester is then treated with hydrazine (B178648) hydrate (B1144303) to produce the corresponding hydrazide, 2-(4-methyl-2-oxo-2-coumarin-7-yloxy)acetohydrazide. researchgate.net

This hydrazide serves as a versatile precursor. Reaction with aryl isothiocyanates yields thiosemicarbazides, which can be cyclized under different conditions to form triazoles, thiadiazoles, or oxadiazoles. researchgate.net For instance, cyclization of the thiosemicarbazide intermediate can lead to the formation of 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) rings attached to the coumarin structure. researchgate.netnih.govnih.govnih.gov This synthetic route provides a powerful tool for creating a library of coumarin-heterocycle conjugates.

Creation of Fluorescently Active Conjugates (e.g., 4-bromomethyl-7-methoxycoumarin)

4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a well-known fluorescent labeling reagent. ontosight.aisigmaaldrich.comscbt.comresearchgate.net It is synthesized from 7-methoxycoumarin through a bromination reaction. ontosight.ai Br-Mmc is particularly useful for derivatizing acidic compounds, such as fatty acids and aromatic carboxylic acids, to form highly fluorescent esters. researchgate.netacs.org

The derivatization reaction is typically carried out by reacting the acid with Br-Mmc in the presence of a catalyst, such as a crown ether, which can improve yield and shorten reaction times. researchgate.net The resulting Mmc-esters exhibit strong blue fluorescence (λex ~322 nm; λem ~395 nm after derivatization), allowing for sensitive detection in chromatographic methods like TLC and HPLC. sigmaaldrich.comresearchgate.net This makes Br-Mmc a valuable tool for the quantitative analysis of a wide range of biologically and environmentally relevant acids. sigmaaldrich.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for the efficient synthesis of coumarins and their derivatives, aiming for higher yields, shorter reaction times, and milder, more environmentally benign procedures. The Pechmann condensation, a cornerstone of coumarin synthesis, has been a subject of such optimization. Studies on the synthesis of 7-hydroxy-4-methylcoumarin have shown that the choice of catalyst and solvent significantly impacts the yield. While various acids can be used, trifluoroacetic acid as a solvent has been shown to give excellent yields on a larger scale. researchgate.net

For derivatization reactions, optimization involves exploring different catalysts, solvents, temperatures, and reactant ratios. researchgate.net For instance, in the synthesis of fluorescent Mmc-esters from Br-Mmc and carboxylic acids, the use of crown ethers as catalysts has been shown to be an effective strategy for improving reaction efficiency. researchgate.net In the synthesis of heterocyclic derivatives, microwave irradiation has been employed as a nonconventional method to achieve high product yields in shorter reaction times under mild conditions. researchgate.net

Table 3: Optimization of Pechmann Condensation for 7-Hydroxy-4-methylcoumarin researchgate.net

| Catalyst/Solvent | Yield |

|---|---|

| Methyl sulfonic acid | 88% |

Computational Chemistry Investigations of 4 Ethyl 7 Methoxycoumarin

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. DFT methods are frequently employed to study coumarin (B35378) derivatives, providing a balance between computational cost and accuracy. dergipark.org.trresearchgate.net

Before any properties of a molecule can be accurately predicted, its most stable three-dimensional structure, or equilibrium geometry, must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For flexible molecules like 4-Ethyl-7-methoxycoumarin, which has a rotatable ethyl group, this process is often combined with a conformational analysis to identify the most stable conformer(s).

While specific data for this compound is not present in the searched literature, studies on similar molecules like 4-(2-fluorophenyl)-7-methoxycoumarin and 3-acetyl-7-methoxycoumarin demonstrate this process. nih.govahievran.edu.tr For instance, in the study of 4-(2-fluorophenyl)-7-methoxycoumarin, DFT calculations at the B3LYP/6-311G level were used to optimize the geometry. The dihedral angle between the phenyl and coumarin rings was varied to map the potential energy surface and identify the most stable conformation, which was found to have a dihedral angle of 65.3°. nih.govresearchgate.net Similarly, for 3-acetyl-7-methoxycoumarin, four different conformers were optimized to find the global minimum energy structure. ahievran.edu.tr A similar approach for this compound would involve rotating the C-C bond of the ethyl group to identify the most energetically favorable orientation.

Table 1: Comparison of X-ray and DFT Optimized Structures for a Related Coumarin Data presented for 4-(2-fluorophenyl)-7-methoxycoumarin as an illustrative example.

| Parameter | X-ray Crystal Structure | DFT Optimized Structure |

| Dihedral Angle (Φ) | 54.4° | 65.3° |

| Through-Space Distance (F···H5) | 2.547 Å | 2.807 Å |

| Source: Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. beilstein-journals.org |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.govnih.gov A smaller gap generally implies higher reactivity and easier excitation. nih.gov

For coumarin derivatives, DFT calculations are routinely used to determine these parameters. For example, in a study of a fluorinated 7-hydroxycoumarin derivative, the HOMO-LUMO energy gap was calculated to understand its potential biological activities. auctoresonline.org Similarly, for 4-(chloromethyl)-7-methoxycoumarin, the frontier molecular orbitals were analyzed to understand its electronic behavior. dergipark.org.trnatscidiscovery.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the electron-deficient pyrone ring, characteristic of many coumarin systems.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Related Coumarin Derivative Data presented for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate as an illustrative example of DFT calculations.

| Parameter | Energy (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

| Chemical Hardness (η) | 0.04 |

| Chemical Potential (μ) | -0.22 |

| Electrophilicity Index (ω) | 0.58 |

| Chemical Softness (S) | 11.55 eV⁻¹ |

| Source: DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov |

Theoretical vibrational frequency calculations are invaluable for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies using DFT, a theoretical spectrum can be generated and compared with experimental data. This comparison helps to confirm the molecular structure and provides a detailed understanding of the vibrational motions of the atoms.

Studies on 4-(chloromethyl)-7-methoxycoumarin and 7-methoxy-4-methylcoumarin (B191837) have successfully used DFT (specifically the B3LYP functional) to calculate vibrational frequencies. natscidiscovery.comresearchgate.net The calculated frequencies, after applying a scaling factor to correct for anharmonicity and basis set deficiencies, show good agreement with the experimental FT-IR spectra. natscidiscovery.comnatscidiscovery.com For this compound, such calculations would allow for the precise assignment of vibrational bands corresponding to the C=O stretching of the lactone, C-O-C stretches of the ether and methoxy (B1213986) groups, and the various vibrations of the ethyl group and the aromatic rings.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In coumarin derivatives, the MEP map typically shows a region of high negative potential around the carbonyl oxygen of the lactone ring, making it a primary site for electrophilic attack and hydrogen bonding. nih.govauctoresonline.org Conversely, the hydrogen atoms of the aromatic ring and the ethyl group would exhibit positive potential. For 4-(chloromethyl)-7-methoxycoumarin, MEP analysis was performed to identify its reactive sites. dergipark.org.trnatscidiscovery.com A similar analysis for this compound would provide valuable insights into its intermolecular interactions and chemical reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of a molecule, such as its UV-Vis absorption and fluorescence, it is necessary to investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can predict the energies and characteristics of electronic transitions. rsc.org

TD-DFT calculations have been applied to various coumarin derivatives to interpret their absorption and emission spectra. For instance, a study on 7-aminocoumarin (B16596) dyes used TD-DFT to calculate the vibrationally-resolved absorption spectra, showing how different functionals can impact the results. scispace.com Another study on 7-hydroxy- and 7-methoxy-4-methylcoumarin used TD-DFT to compute excited state properties and investigate processes like intramolecular charge transfer (ICT) and excited-state hydrogen transfer. rsc.org For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax), corresponding to the HOMO→LUMO transition, and could elucidate the nature of its excited states, which is crucial for applications in areas like fluorescent probes and laser dyes.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals. ahievran.edu.trresearchgate.net

In the context of coumarin derivatives, NBO analysis can reveal the intramolecular charge transfer (ICT) pathways and the stability arising from electron delocalization. For example, in a study of 3-acetyl-7-methoxycoumarin, NBO analysis was used to understand the interactions responsible for electron delocalization and charge transfer between different parts of the molecule. ahievran.edu.trresearchgate.net A similar analysis on 7-hydroxy-4-phenylcoumarin (B181766) and 5,7-dihydroxy-4-phenylcoumarin (B1236179) highlighted the stability conferred by hyperconjugative interactions. researchgate.net For this compound, NBO analysis would quantify the delocalization of the oxygen lone pairs of the methoxy and lactone groups into the π-system of the aromatic ring, providing a quantitative measure of the electronic interactions that govern its structure and reactivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery and medicinal chemistry, MD simulations are instrumental in understanding the stability of a ligand-protein complex and the nature of their interactions.

Table 1: Application of Molecular Dynamics Simulations in Coumarin Research

| Research Area | Purpose of MD Simulation | Key Findings |

| Enzyme Inhibition | To assess the binding stability of coumarin derivatives with target enzymes (e.g., CDK9). nih.gov | Confirmed the stability of the ligand-protein complex and accuracy of docking results. nih.gov |

| Protein-Ligand Interactions | To elucidate the detailed interaction patterns and conformational dynamics. | Provides insights into hydrogen bonding and other non-covalent interactions over time. |

In Silico Predictions for Biological Activity

In silico methods, which encompass a wide range of computational techniques, are frequently used to predict the biological activities of novel compounds, thereby guiding synthetic efforts and biological testing. These predictions are based on the chemical structure of the molecule and employ various models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking.

Research on various coumarin derivatives has demonstrated the utility of these predictive models. For example, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed for coumarin compounds to understand the structural requirements for their bioactivity as CDK9 inhibitors. nih.gov These models generate contour maps that highlight which regions of the coumarin scaffold are favorable for modification to enhance activity. nih.gov Based on these predictive models, novel coumarin derivatives with potentially improved inhibitory activity have been designed. nih.gov

Furthermore, molecular docking studies are a cornerstone of in silico predictions. This technique predicts the preferred orientation of a ligand when bound to a target protein. For coumarin derivatives, docking has been used to identify key amino acid interactions within the binding pockets of proteins like MDM2, which is relevant in cancer research. nih.gov The insights from docking help in rationalizing the observed biological activities and in the design of new derivatives with enhanced binding affinity.

While specific in silico predictions for the biological activity of this compound are not detailed in the provided search results, its structural similarity to other biologically active coumarins suggests it could be a candidate for similar computational evaluation. Such studies could predict its potential as an antiproliferative, antimicrobial, or enzyme inhibitory agent.

Table 2: In Silico Predicted Biological Activities of Coumarin Derivatives

| Computational Method | Predicted Biological Activity | Target |

| 3D-QSAR | Cyclin-dependent Kinase 9 (CDK9) Inhibition nih.gov | Cancer Therapy nih.gov |

| Molecular Docking | MDM2 Inhibition nih.gov | Breast Cancer Therapy nih.gov |

| Molecular Docking | DNA Polymerase Inhibition | Antiproliferative Agents |

| Computational Modeling | Cytotoxic Activity nih.gov | Cancer Therapy nih.gov |

Biological and Biochemical Activity Modulation by 4 Ethyl 7 Methoxycoumarin and Its Analogs

Anti-inflammatory Modulatory Effects in Cellular Models

Studies utilizing cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have been instrumental in elucidating the anti-inflammatory effects of coumarin (B35378) analogs. These models mimic the inflammatory process, where LPS, a component of the outer membrane of Gram-negative bacteria, triggers a cascade of inflammatory responses.

Attenuation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

A hallmark of inflammation is the excessive production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). Research has demonstrated that analogs of 4-Ethyl-7-methoxycoumarin can effectively reduce the levels of these mediators.

Specifically, 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC) has been shown to significantly decrease the production of NO and PGE2 in LPS-activated RAW 264.7 macrophages in a concentration-dependent manner. nih.govresearchgate.net For instance, at a concentration of 0.6 mM, 4H-7MTC reduced NO production by 23.10%. mdpi.com Similarly, 6,7-dimethoxy-4-methylcoumarin (B14643) (DMC) also demonstrated the ability to downregulate LPS-induced production of NO and PGE2. nih.gov

Table 1: Effect of Coumarin Analogs on Pro-inflammatory Mediator Production

| Compound | Cell Line | Stimulant | Mediator | Outcome | Reference |

|---|---|---|---|---|---|

| 4-hydroxy-7-methoxycoumarin (4H-7MTC) | RAW 264.7 | LPS | Nitric Oxide (NO) | Significant reduction | nih.govresearchgate.net |

| 4-hydroxy-7-methoxycoumarin (4H-7MTC) | RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | Significant reduction | nih.govresearchgate.net |

| 6,7-dimethoxy-4-methylcoumarin (DMC) | RAW 264.7 | LPS | Nitric Oxide (NO) | Downregulated production | nih.gov |

| 6,7-dimethoxy-4-methylcoumarin (DMC) | RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | Downregulated production | nih.gov |

Downregulation of Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

The synthesis of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is typically low in resting cells but is rapidly induced by inflammatory stimuli like LPS.

Studies have revealed that the anti-inflammatory effects of coumarin analogs are, in part, due to their ability to suppress the expression of these key enzymes. Treatment of LPS-stimulated RAW 264.7 macrophages with 4H-7MTC resulted in a strong decrease in the expression of both iNOS and COX-2 proteins. nih.govresearchgate.net Likewise, DMC was also found to downregulate the expression of iNOS and COX-2 in the same cell line. nih.gov This inhibition of enzyme expression directly leads to the observed reduction in NO and PGE2 levels.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are critical signaling molecules that amplify and sustain the inflammatory response. The ability of a compound to reduce the production of these cytokines is a key indicator of its anti-inflammatory potential.

Both 4H-7MTC and DMC have demonstrated the capacity to modulate the production of these crucial cytokines. In LPS-stimulated RAW 264.7 cells, 4H-7MTC was found to reduce the production of TNF-α, IL-1β, and IL-6. nih.govresearchgate.net Similarly, DMC also suppressed the LPS-induced production of these same pro-inflammatory cytokines. nih.gov

Table 2: Effect of Coumarin Analogs on Pro-inflammatory Cytokine Production

| Compound | Cell Line | Stimulant | Cytokine | Outcome | Reference |

|---|---|---|---|---|---|

| 4-hydroxy-7-methoxycoumarin (4H-7MTC) | RAW 264.7 | LPS | TNF-α | Reduced production | nih.govresearchgate.net |

| 4-hydroxy-7-methoxycoumarin (4H-7MTC) | RAW 264.7 | LPS | IL-1β | Reduced production | nih.gov |

| 4-hydroxy-7-methoxycoumarin (4H-7MTC) | RAW 264.7 | LPS | IL-6 | Reduced production | nih.govresearchgate.net |

| 6,7-dimethoxy-4-methylcoumarin (DMC) | RAW 264.7 | LPS | TNF-α | Suppressed production | nih.gov |

| 6,7-dimethoxy-4-methylcoumarin (DMC) | RAW 264.7 | LPS | IL-1β | Suppressed production | nih.gov |

| 6,7-dimethoxy-4-methylcoumarin (DMC) | RAW 264.7 | LPS | IL-6 | Suppressed production | nih.gov |

Mechanisms of Action: NF-κB and MAPK Signaling Pathway Inhibition

To understand the molecular basis of their anti-inflammatory effects, researchers have investigated the impact of these coumarin analogs on key intracellular signaling pathways that regulate inflammation, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB transcription factor is a master regulator of inflammation. In its inactive state, it is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators and cytokines.

Studies have shown that both 4H-7MTC and DMC exert their anti-inflammatory effects by interfering with this critical step in NF-κB activation. Both compounds have been observed to suppress the LPS-induced degradation of IκBα in RAW 264.7 macrophages. nih.govresearchgate.netnih.gov By preventing the degradation of IκBα, these coumarin analogs effectively block the activation of NF-κB, thereby inhibiting the expression of a wide array of inflammatory genes.

The MAPK family of proteins, which includes extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. The phosphorylation of these proteins is a key step in their activation.

Antioxidant Activity Investigations

The antioxidant potential of coumarin derivatives is a significant area of scientific inquiry, with numerous studies exploring how structural modifications influence their ability to counteract oxidative stress. While direct studies on this compound are limited in the available literature, the antioxidant activities of its structural analogs provide valuable insights into its potential efficacy. These investigations typically involve both cell-free and cell-based assay systems to determine the capacity of these compounds to scavenge free radicals and modulate cellular oxidative stress pathways.

Free Radical Scavenging Assays

The capacity of a compound to directly neutralize free radicals is a key indicator of its antioxidant activity. This is commonly evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging tests. mdpi.com These assays measure the ability of a substance to donate a hydrogen atom or an electron to stabilize these reactive species.

Studies on various coumarin analogs have demonstrated a range of free radical scavenging capabilities. For instance, a study on biscoumarin analogs, which share the core coumarin structure, identified several compounds with notable DPPH radical scavenging potential. japsonline.com Specifically, analogs with hydroxyl and methoxy (B1213986) or ethoxy groups on an associated phenyl ring showed good activity. japsonline.com This suggests that the presence and position of such electron-donating groups are crucial for antioxidant capacity.

Research on 4-methylcoumarins further underscores the importance of the substitution pattern. A systematic study of eight synthetic 4-methylcoumarins revealed that those with ortho-dihydroxy (catechol) functionalities, such as 7,8-dihydroxy-4-methylcoumarin, were the most potent antioxidants. nih.gov The introduction of an ethoxycarbonylethyl substituent at the C-3 position was also found to enhance the antioxidant capacity of these dihydroxy-4-methylcoumarins. nih.gov In contrast, some coumarin derivatives, like those biotransformed by Candida albicans, have shown moderate scavenging activity in DPPH assays. nih.gov For example, one such novel compound exhibited 43.5% DPPH scavenging at a concentration of 500 μg/mL, compared to 51% for the standard, ascorbic acid. nih.gov

Table 1: Antioxidant Activity of Selected Coumarin Analogs

| Compound | Assay | Activity/Result | Source |

|---|---|---|---|

| Biscoumarin analog with 3-methoxy-4-hydroxylphenyl group | DPPH Radical Scavenging | Good potential | japsonline.com |

| 7,8-dihydroxy-4-methylcoumarin | Peroxyl Radical Quenching | Most efficient antioxidant in the series | nih.gov |

| 7,8-dihydroxy-3-ethoxycarbonylethyl-4-methylcoumarin | Peroxyl Radical Quenching | Increased antioxidant capacity compared to parent compound | nih.gov |

| Coumarin derivative from Candida albicans biotransformation | DPPH Radical Scavenging | 43.5% scavenging at 500 μg/mL | nih.gov |

Oxidative Stress Marker Modulation in Cellular Systems

Beyond direct radical scavenging, the antioxidant effects of coumarins are also assessed by their ability to modulate markers of oxidative stress within cellular environments. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. researchgate.net This can lead to cellular damage. Coumarins and their analogs have been investigated for their capacity to influence this balance.

A study on 7-methoxycoumarin (B196161) (herniarin) demonstrated its potential to mitigate oxidative stress. In a model of CCl4-induced hepatotoxicity in rats, administration of 7-methoxycoumarin led to a significant increase in the levels of crucial antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.commdpi.com Concurrently, it caused a decrease in the levels of thiobarbituric acid reactive substances (TBARS), which are indicators of lipid peroxidation and cellular damage. mdpi.commdpi.com These findings suggest a protective effect against oxidative damage at the cellular and tissue level.

Similarly, an analog, 4-hydroxy-7-methoxycoumarin, was found to significantly reduce the production of nitric oxide (NO) in LPS-stimulated RAW264.7 macrophage cells. semanticscholar.org While NO has important physiological roles, its overproduction can lead to nitrosative stress, a component of oxidative stress. The reduction of NO production by this coumarin analog points to its anti-inflammatory and antioxidant-modulating activities. semanticscholar.org

Another related compound, 5,7-dihydroxy-4-methylcoumarin, has been shown to protect against cisplatin-induced ototoxicity by reducing the accumulation of ROS and inhibiting mitochondrial apoptosis in cochlear cells. nih.gov This protective effect is attributed to its free-radical scavenging capabilities and its ability to modulate signaling pathways involved in cellular stress responses. nih.gov

Although direct experimental data for this compound is absent, the evidence from structurally similar compounds like 7-methoxycoumarin and 4-hydroxy-7-methoxycoumarin suggests that it could potentially modulate cellular oxidative stress by enhancing endogenous antioxidant defenses and reducing the production of damaging reactive species.

Antimicrobial Efficacy (Antibacterial and Antifungal)

Coumarin and its derivatives are recognized for their broad spectrum of biological activities, including their efficacy against various microbial pathogens. nih.govnih.gov The antimicrobial potential of these compounds is an active area of research, driven by the increasing need for new agents to combat drug-resistant strains of bacteria and fungi. The structural diversity of coumarins allows for the synthesis of numerous analogs with varied antimicrobial potencies.

Inhibition of Bacterial Growth (Gram-positive and Gram-negative strains)

The antibacterial activity of coumarin derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Studies have shown that substitutions on the coumarin nucleus can significantly influence this activity.

For instance, a series of 4-anilinocoumarin derivatives were synthesized and tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). japsonline.com Several of these compounds exhibited significant inhibitory action against these bacterial strains. japsonline.com Similarly, derivatives of 4-hydroxycoumarin (B602359) have shown antibacterial properties, with some compounds being particularly active against Bacillus subtilis and Staphylococcus aureus. nih.gov It has been noted that certain coumarin derivatives exhibit better activity against Gram-positive than Gram-negative bacteria. nih.gov

The nature of the substituent at position 4 of the coumarin ring appears to be important. For example, some 4-substituted 1,2,3-triazole-coumarin derivatives have shown significant antibacterial activity, particularly against Enterococcus faecalis. mdpi.com In one study, the activity of coumarin derivatives was reported to be linked to their ability to damage bacterial cell membranes, with a pronounced effect against Gram-negative bacteria. nih.gov Research on 7-methoxycoumarin, a close analog of the subject compound, revealed that it significantly inhibits the growth of the Gram-negative bacterium Ralstonia solanacearum. frontiersin.org The mechanism is thought to involve the destruction of the bacterial cell membrane. frontiersin.org

While specific data on the antibacterial activity of this compound is not detailed in the provided search results, the findings for 4-substituted and 7-methoxy substituted analogs suggest it may possess antibacterial properties.

Table 2: Antibacterial Activity of Selected Coumarin Analogs

| Compound/Derivative Class | Bacterial Strain | Activity/Result (MIC or Zone of Inhibition) | Source |

|---|---|---|---|

| 4-Anilinocoumarin derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant inhibitory action observed | japsonline.com |

| 4-Hydroxycoumarin derivatives | B. subtilis, S. aureus | Active against Gram-positive bacteria | nih.gov |

| 7-Methoxycoumarin | Ralstonia solanacearum | MIC = 75 mg/L; MBC = 175 mg/L | frontiersin.org |

| 4-Substituted 1,2,3-triazole-coumarin derivatives | Enterococcus faecalis | MIC = 12.5–50 µg/mL for active compounds | mdpi.com |

| Coumarin-sulfonamide derivative (8d) | E. coli | Higher activity than ciprofloxacin | mdpi.com |

Antifungal Activity Against Specific Fungal Pathogens

In addition to their antibacterial effects, coumarins have also been investigated for their ability to inhibit the growth of pathogenic fungi. The rise of fungal infections, particularly those caused by Candida species, has spurred the search for novel antifungal agents. nih.gov

Coumarin itself has been shown to induce apoptosis in Candida albicans, suggesting a specific mechanism of antifungal action that involves triggering programmed cell death in the fungus. nih.gov This includes features like phosphatidylserine (B164497) externalization, DNA fragmentation, and nuclear condensation. nih.gov Derivatives of coumarin have also demonstrated a range of antifungal activities. For example, some coumarin-sulfonamide derivatives have exhibited antifungal activity equal to or greater than standard antifungal drugs against at least one tested microorganism. mdpi.com

The antifungal efficacy can be highly dependent on the specific substitutions on the coumarin ring. For instance, in a study of pyranocoumarin (B1669404) and coumarin-sulfonamide derivatives, certain compounds showed notable activity against Candida albicans. mdpi.com Another study highlighted that some coumarin derivatives were more effective against Gram-positive bacteria and the fungus Candida than against Gram-negative bacteria. nih.gov

While direct antifungal data for this compound is not available, the established antifungal properties of the core coumarin structure and its various derivatives suggest that it could also exhibit activity against certain fungal pathogens.

Structure-Activity Relationship of Antimicrobial Potency

The antimicrobial potency of coumarin derivatives is intrinsically linked to their chemical structure. The type, position, and electronic nature of substituents on the coumarin scaffold play a critical role in determining their activity against different microorganisms.

Studies have shown that the presence of certain functional groups can enhance antimicrobial efficacy. For example, the introduction of a trifluoromethyl group at position 4, particularly in conjunction with hydroxyl groups, has been found to enhance antibacterial activity. nih.gov In some series of coumarin-pyrazole derivatives, fluoro-substitution in the coumarin moiety led to potent antimicrobial compounds, whereas hydroxy-substitution tended to diminish the activity. mdpi.com This highlights the influential role of halogens in modulating biological activity.

The lipophilicity of the molecule, which is influenced by substituents, is also a key factor. More lipophilic coumarin derivatives often exhibit enhanced antimicrobial activity, which may be due to their improved ability to penetrate microbial cell membranes. The presence of a coumarin moiety in larger, more complex structures has been shown to favor antibacterial activity against strains like S. aureus. mdpi.com

For this compound, the ethyl group at position 4 would increase the lipophilicity of the molecule compared to a methyl or hydrogen substituent. This could potentially enhance its ability to interact with and disrupt microbial cell membranes. The methoxy group at position 7 is an electron-donating group, which has been shown in some analogs to be favorable for antimicrobial activity. For example, 7-methoxycoumarin has demonstrated notable antibacterial effects. frontiersin.org The combination of these two substituents in this compound would be expected to define its specific antimicrobial profile, although experimental data is needed for confirmation.

Enzyme Inhibition and Modulation

The coumarin scaffold, a prominent heterocyclic motif in medicinal chemistry, has been the subject of extensive research due to its wide array of biological activities. Among its numerous derivatives, this compound and its analogs have emerged as significant modulators of various enzyme systems, demonstrating both inhibitory and interactive properties that are crucial for therapeutic applications. This section delves into the specific interactions of these compounds with key enzyme families, including hydroxysteroid dehydrogenases and cytochrome P450s, and explores the underlying mechanisms governing these interactions.

Hydroxysteroid Dehydrogenase (HSD) Inhibition (e.g., 17β-HSD type 3)

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a pivotal role in the biosynthesis of active steroid hormones. Specifically, 17β-HSD type 3 (17β-HSD3) is a key enzyme in the final step of testosterone (B1683101) production from androstenedione, making it a significant target for the development of therapies for androgen-dependent diseases like prostate cancer. eurekaselect.commdpi.com

Research into the inhibition of 17β-HSD3 has identified coumarin derivatives as a promising class of inhibitors. nih.govresearchgate.net Studies focusing on 3- and 4-substituted 7-hydroxycoumarins have revealed that modifications at these positions can lead to potent and selective inhibitors of 17β-HSD3. nih.govresearchgate.net While direct studies on this compound are limited, the structure-activity relationship (SAR) data from related analogs suggest its potential as an inhibitor. For instance, the presence of a substituent at the 4-position of the coumarin ring is a key feature in several potent 17β-HSD3 inhibitors. researchgate.net The inhibitory mechanism of such compounds is often competitive with the cofactor NADPH and non-competitive with the substrate. eurekaselect.com

The development of non-steroidal inhibitors like coumarin derivatives is of particular interest to avoid the androgenic side effects associated with steroidal inhibitors. researchgate.net The selectivity of these compounds against other 17β-HSD isozymes, such as 17β-HSD2 which catalyzes the reverse reaction, is a critical factor in their therapeutic potential. mdpi.com

Table 1: Examples of Coumarin-based 17β-HSD3 Inhibitors and Their Characteristics This table is representative and based on findings from related coumarin structures.

| Compound Class | Substitution Pattern | Observed Activity | Selectivity |

| 7-Hydroxycoumarins | 4-position substitution with moieties like pyridine (B92270) | Potent inhibition of 17β-HSD3 researchgate.net | Acceptable selectivity versus other 17β-HSD isoenzymes nih.gov |

| 7-Hydroxycoumarins | 3-position substitution with electron-withdrawing groups | Improved inhibitory activity researchgate.net | Not specified |

Cytochrome P450 (CYP) Enzyme Modulation (e.g., CYP2D6, CYP2B, P450 1A2, P450 2A6, P450 2B1)

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs. Coumarin and its derivatives are well-known substrates and modulators of various CYP isoforms. The 7-methoxy group of compounds like this compound makes them susceptible to O-dealkylation reactions catalyzed by several CYP enzymes.

CYP2D6: This enzyme is known to be involved in the metabolism of numerous drugs. Studies have shown that CYP2D6 can perform 7-dealkylation on 7-alkoxycoumarins, such as 7-methoxy-4-aminomethylcoumarin, a compound structurally related to this compound. nih.gov This suggests that this compound could also be a substrate for CYP2D6.

CYP2B Subfamily (CYP2B1): Members of the CYP2B subfamily are known to metabolize 7-alkoxycoumarins. For example, 7-ethoxy-4-(trifluoromethyl)coumarin (B40511) is a substrate for CYP2B enzymes. nih.gov The metabolism typically involves O-dealkylation at the 7-position. nih.gov

P450 1A2 (CYP1A2): CYP1A2 is another important drug-metabolizing enzyme. 7-alkoxycoumarins are recognized as substrates for this enzyme, often undergoing O-dealkylation. nih.gov

P450 2A6 (CYP2A6): This enzyme is notably responsible for the 7-hydroxylation of coumarin itself. nih.gov It also metabolizes other coumarin derivatives, and while specific data on this compound is scarce, its coumarin core suggests potential interaction.

Table 2: Interaction of Coumarin Derivatives with Select Cytochrome P450 Enzymes This table summarizes findings on coumarin derivatives and their interactions with CYP enzymes.

| CYP Isoform | Interaction with Coumarin Derivatives | Metabolic Reaction |

| CYP2D6 | Substrate | 7-O-dealkylation of 7-methoxy-4-aminomethylcoumarin nih.gov |

| CYP2B | Substrate | O-dealkylation of 7-ethoxy-4-(trifluoromethyl)coumarin nih.gov |

| CYP1A2 | Substrate | 7-O-dealkylation of 7-alkoxycoumarins nih.gov |

| CYP2A6 | Substrate | 7-hydroxylation of coumarin nih.gov |

Mechanisms of Enzyme Interaction and Selectivity

The interaction of coumarin derivatives with enzymes like CYPs can occur through several mechanisms, primarily reversible (competitive and non-competitive) and irreversible (mechanism-based) inhibition. nih.gov

Competitive Inhibition: In this mode, the coumarin derivative, being structurally similar to the enzyme's natural substrate, binds to the active site, thereby preventing the substrate from binding. This type of inhibition is often seen with coumarins that act as substrates for the enzyme. nih.gov The effectiveness of the inhibition depends on the affinity of the coumarin for the enzyme's active site. nih.gov

Mechanism-Based Inhibition: Some coumarins can be converted by the CYP enzyme into a reactive metabolite. This metabolite then covalently binds to the enzyme, leading to its irreversible inactivation. nih.gov This is a time-dependent process that results in a long-lasting loss of enzyme activity. nih.gov

The selectivity of coumarin derivatives for different enzyme isoforms is dictated by subtle differences in the enzyme's active site topology. For instance, the size and shape of the substituent at the 4-position of the coumarin ring can significantly influence its fit within the active site of a particular CYP or HSD isoform, leading to selective inhibition or metabolism. Computational docking studies are often employed to understand these interactions at a molecular level and to predict the binding orientation and affinity of different derivatives. nih.gov

Multidrug Resistance (MDR) Reversal Studies

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports chemotherapeutic agents out of the cell. nih.gov

Investigation of MDR Modulatory Effects in Tumor Cells

Coumarin derivatives have been investigated for their ability to reverse P-gp-mediated MDR in tumor cells. nih.gov By inhibiting the function of P-gp, these compounds can increase the intracellular concentration of anticancer drugs, thereby restoring their efficacy. Studies on various coumarin analogs have shown that certain structural features can enhance their P-gp inhibitory activity. For example, the presence of methoxy groups on the aromatic side chains of some coumarin derivatives has been found to improve their P-gp inhibitory and MDR reversal activities. nih.gov

While direct studies on this compound are not extensively documented in this context, the general activity of the coumarin scaffold suggests its potential as an MDR modulator. Research on related compounds indicates that the lipophilicity and specific substitutions on the coumarin ring play a crucial role in their interaction with P-gp. nih.gov

Analysis of Fluorescence Activity Ratio (FAR) as an Indicator of MDR Reversal

The Fluorescence Activity Ratio (FAR) is a valuable tool used in flow cytometry to quantify the MDR reversal activity of a compound. This assay typically uses a fluorescent P-gp substrate, such as rhodamine 123. In MDR cells, this fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence.

When an MDR modulator is present, it inhibits P-gp, leading to the accumulation of the fluorescent substrate inside the cells and a corresponding increase in fluorescence intensity. The FAR is calculated as the ratio of fluorescence in the presence of the modulator to the fluorescence in its absence. A higher FAR value indicates a more potent MDR reversal agent. This method has been successfully employed to screen and characterize the MDR modulatory effects of various natural and synthetic compounds, including coumarin derivatives. mdpi.com

Cell-Based Cytotoxicity Studies (Excluding Human Clinical Data)

In Vitro Selectivity Against Cancer Cell Lines vs. Normal Cells

Recent research has highlighted the potential of this compound and its analogs as selective cytotoxic agents against various cancer cell lines, while exhibiting lower toxicity towards normal cells. The selectivity of these compounds appears to be highly dependent on the substitution pattern on the coumarin core.

For instance, a study on a series of 4-oxycoumarin derivatives demonstrated their anti-proliferative effects on breast adenocarcinoma cells (MCF-7), human promyelocytic leukemia cells (HL-60), human histiocytic lymphoma cells (U937), and mouse neuroblastoma cells (Neuro2a). nih.gov Among the tested compounds, 4-hydroxy-5,7-dimethoxycoumarin was identified as a potent bioactive molecule with significant cytotoxicity against all cancer cell lines. nih.gov In contrast, a fluorescent ester derivative of 7-methoxycoumarin-3-carboxylic acid displayed low cellular toxicity with an IC50 value greater than 100 μM. nih.gov

Furthermore, novel synthetic nitrated coumarins, such as 6-nitro-7-hydroxycoumarin (B1251190) and 3,6,8-nitro-7-hydroxycoumarin, have shown significantly greater toxicity to malignant melanocyte skin cells (SK-MEL-31) compared to normal human skin fibroblastic cells (HS613.SK). tudublin.ie This suggests that the addition of nitro groups to the 7-hydroxycoumarin scaffold can enhance selective cytotoxicity towards cancer cells. tudublin.ie

The cytotoxic potential of coumarins is intrinsically linked to the nature and position of their functional groups. tudublin.ie For example, while coumarin itself and 7-hydroxycoumarin showed comparable low toxicity in both malignant and normal skin cell lines, a series of hydroxylated coumarins were considerably more toxic to the normal fibroblasts than the melanoma cells. tudublin.ie This underscores the complexity of predicting the selective cytotoxicity of coumarin derivatives based solely on hydroxylation.

Mechanisms of Cell Growth Inhibition (e.g., LDH and NO release in specific cell types)

The mechanisms by which this compound and its analogs inhibit cell growth are multifaceted and cell-type specific. One key mechanism involves the modulation of inflammatory pathways, particularly the reduction of nitric oxide (NO) production.

A study on 4-hydroxy-7-methoxycoumarin (4H-7MTC) in LPS-stimulated RAW264.7 macrophages demonstrated a significant reduction in NO and prostaglandin E2 (PGE2) production without inducing cytotoxic effects at the tested concentrations. mdpi.comnih.gov This anti-inflammatory effect was attributed to the strong decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). mdpi.comnih.gov The study also revealed that the 4-hydroxy structure of the coumarin is crucial for inhibiting NO production, while substituents at the C6 and C7 positions of the B-ring had minimal influence. mdpi.com Importantly, 4H-7MTC was found to be non-cytotoxic even at high concentrations, indicating that its anti-inflammatory actions are not a result of cell death. mdpi.com

Furthermore, 4H-7MTC was shown to suppress the activation of nuclear factor kappa B (NF-κB) by inhibiting the degradation of IκBα in macrophages. mdpi.comnih.gov It also decreased the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase/stress-activated protein kinase (JNK), key components of the MAPK signaling pathway. mdpi.comnih.gov

In the context of cancer cells, some coumarin derivatives have been shown to induce apoptosis and cell cycle arrest. For example, a series of novel 4,7-dihydroxycoumarin (B595064) based acryloylcyanohydrazone derivatives displayed potent cytotoxicity against several cancer cell lines. nih.gov The most active compound in this series induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, a critical process for cell division. nih.gov

Interactions with Cellular Components (e.g., DNA, proteins)

The biological activity of this compound and its analogs is also mediated through their interactions with key cellular macromolecules like DNA and proteins.

Molecular docking studies have provided insights into these interactions. For instance, the most active compound from a series of 4,7-dihydroxycoumarin derivatives, which was found to inhibit tubulin polymerization, exhibited strong hydrogen bonding interactions with amino acid residues (ASN-101, TYR-224, ASN-228, LYS-254) within the tubulin protein. nih.gov This interaction is believed to be the basis for its ability to disrupt microtubule dynamics and arrest cell division. nih.gov

The study of DNA-protein interactions is crucial for understanding the regulation of gene expression. deepdyve.com While direct studies on the interaction of this compound with DNA are limited in the provided search results, the broader class of coumarins is known to interact with DNA. The specific nature of these interactions, whether through intercalation, groove binding, or covalent modification, can significantly influence their cytotoxic and other biological effects.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Substituent Position and Nature on Biological Activities

The biological activities of this compound derivatives are profoundly influenced by the position and chemical nature of substituents on the coumarin scaffold. tudublin.iescispace.com Structure-activity relationship (SAR) studies have been instrumental in elucidating these dependencies and guiding the design of more potent and selective compounds.

For instance, in a study of 4-methylcoumarin (B1582148) derivatives, it was found that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were the most effective cytotoxic agents against K562, LS180, and MCF-7 cancer cell lines. scispace.comnih.gov The potency of these compounds increased with the length of the alkyl chain, with the n-decyl derivative being the most active. scispace.comnih.gov This suggests that lipophilicity plays a significant role in the cytotoxic activity of these analogs.

The presence of a methoxy group at the 7-position, as in this compound, is a common feature in many biologically active coumarins. However, modifications at other positions can dramatically alter the activity profile. For example, the introduction of a hydroxyl group at the 4-position of 7-methoxycoumarin was found to be critical for its anti-inflammatory activity, specifically the inhibition of nitric oxide production. mdpi.com In contrast, substituents at the C6 and C7 positions of the B-ring had little effect on this particular activity. mdpi.com

Furthermore, the introduction of nitro groups has been shown to enhance the selective cytotoxicity of 7-hydroxycoumarins against malignant melanoma cells. tudublin.ie This highlights the importance of electron-withdrawing groups in modulating the biological effects of these compounds. The substitution at the C4 position has also been investigated, with one study suggesting that a methyl group at this position might not directly lead to increased toxicity. nih.gov

A series of 4-oxycoumarin derivatives with different amino substituents also demonstrated that the nature of the substituent significantly impacts their antifilarial activity. nih.gov

| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| 4-Methylcoumarins | Alkyl group at C3 | Increased cytotoxicity with longer alkyl chain | nih.gov, scispace.com |

| 7-Methoxycoumarins | Hydroxyl group at C4 | Essential for anti-inflammatory activity (NO inhibition) | mdpi.com |

| 7-Hydroxycoumarins | Nitro group substitution | Enhanced selective cytotoxicity against melanoma cells | tudublin.ie |

| 4-Oxycoumarins | Amino substituents | Significant impact on antifilarial activity | nih.gov |

Identification of Pharmacophoric Elements for Specific Biological Targets

The identification of key pharmacophoric elements within the this compound scaffold is crucial for designing derivatives that can selectively interact with specific biological targets. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.

For antifilarial activity, SAR studies of 4-oxycoumarin derivatives have begun to map out the necessary features for potent inhibition of the parasite Brugia malayi. nih.gov The data suggests that specific amino substituents at the 4-position are critical for this activity. nih.gov

In the context of anticancer activity, the 4,7-dihydroxycoumarin core has been identified as a promising scaffold. nih.gov Further derivatization with an acryloylcyanohydrazone moiety at a specific position led to compounds that act as tubulin polymerization inhibitors. nih.gov The key pharmacophoric elements for this activity include the dihydroxycoumarin ring system and the flexible acryloylcyanohydrazone chain, which can adopt a conformation that fits into the colchicine (B1669291) binding site of tubulin. nih.gov Molecular docking studies have further refined this understanding by identifying the specific hydrogen bond donors and acceptors that are essential for high-affinity binding. nih.gov

For antifungal activity, SAR studies on various hydroxycoumarin derivatives have shown that O-substitutions are essential. mdpi.com The presence of a short aliphatic chain and/or electron-withdrawing groups like nitro or acetate (B1210297) groups favors antifungal activity. mdpi.com

These examples demonstrate that by systematically modifying the this compound structure and evaluating the resulting changes in biological activity, it is possible to identify the key pharmacophoric elements required for targeting specific enzymes, receptors, or cellular processes.

Computational Approaches to SAR (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are pivotal in understanding the structure-activity relationships (SAR) of bioactive compounds by simulating their interaction with biological targets at a molecular level. These in silico techniques predict the binding affinity and orientation of a ligand within the active site of a receptor, providing insights that can guide the design and synthesis of more potent and selective analogs.

Studies on analogous compounds, such as those with a methyl group at the 4-position or different substituents at the 7-position, have demonstrated the utility of molecular docking in predicting their interactions with various enzymes and receptors. These studies often involve the generation of a three-dimensional model of the target protein and the subsequent docking of the coumarin derivatives into the active site. The binding energies and the specific amino acid residues involved in the interaction are then calculated to build a SAR model.

However, without specific studies on This compound , any discussion on its binding modes, predicted affinities, or key interactions with biological targets would be speculative. The ethyl group at the 4-position, in comparison to a methyl group, introduces additional conformational flexibility and steric bulk, which would significantly influence its binding profile. Similarly, the 7-methoxy group is a key determinant for interaction with various receptors. The precise interplay of these two substituents in modulating the biological and biochemical activity of the coumarin core remains to be explored through dedicated computational studies.

Future computational research on This compound would be invaluable. Such studies could involve:

Molecular Docking: To predict its binding affinity and interaction patterns with a range of known coumarin targets, such as carbonic anhydrases, monoamine oxidases, or various kinases.

Quantitative Structure-Activity Relationship (QSAR): To develop predictive models based on a series of analogs with variations at the 4 and 7-positions.

Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-receptor complex and understand the dynamic nature of the interactions over time.

Until such studies are published, the specific computational SAR profile of This compound remains an area for future investigation.

Applications of 4 Ethyl 7 Methoxycoumarin in Advanced Biochemical and Molecular Research

Development as Fluorescent Probes and Labels

The inherent fluorescence of the coumarin (B35378) core, characterized by a large π-conjugated system, makes it an excellent candidate for creating sensitive and specific probes. nih.gov Derivatives of 7-hydroxycoumarin, a class to which 4-Ethyl-7-methoxycoumarin is closely related, are particularly noted for their desirable photophysical properties, including significant charge transfer characteristics. nih.gov These attributes are fundamental to their application as fluorescent markers and labels in advanced research.

Utility as Fluorescent Markers in Biochemical Assays

This compound and its derivatives serve as highly effective fluorescent markers in a variety of biochemical assays, particularly for measuring enzyme activity. nih.gov The principle behind these assays often involves the enzymatic conversion of a profluorescent (non-fluorescent or weakly fluorescent) coumarin substrate into a highly fluorescent product. nih.gov This change in fluorescence provides a direct and sensitive measure of the enzyme's catalytic rate.

For instance, the O-dealkylation of 7-alkoxycoumarins, such as 7-ethoxycoumarin, to the highly fluorescent 7-hydroxycoumarin is a classic and widely used assay for cytochrome P450 (CYP) enzyme activity. nih.govnih.gov Similarly, derivatives of this compound can be designed as substrates for various enzymes. The cleavage of a specific chemical group from the coumarin core by an enzyme of interest leads to a significant increase in fluorescence, allowing for real-time, continuous monitoring of the reaction. nih.gov This high sensitivity makes it possible to conduct assays with small sample volumes and low enzyme concentrations, which is particularly advantageous for high-throughput screening applications. nih.gov

| Assay Type | Principle | Reporter Molecule |

| Enzyme Activity | Enzymatic conversion of a profluorescent substrate to a fluorescent product. | 7-Hydroxycoumarin derivatives |

| Cytochrome P450 Assay | O-dealkylation of an alkoxycoumarin. | 7-Hydroxycoumarin |

| Protease Assay | Cleavage of a peptide-coumarin conjugate. | Aminomethylcoumarin (AMC) |

Covalent Conjugation with Biomolecules for Labeling

The ability to covalently attach this compound to various biomolecules has greatly expanded its utility in molecular research. This labeling process allows for the tracking and visualization of these molecules in complex biological environments. The coumarin moiety can be chemically modified with reactive groups that facilitate its conjugation to specific functional groups on biomolecules.

Derivatives of 7-methoxycoumarin (B196161) are frequently used for the fluorescent labeling of peptides and proteins. nih.govnih.gov For example, 7-methoxycoumarin-4-acetic acid (Mca) can be activated and coupled to the free amino groups of peptides, often at the N-terminus or on lysine (B10760008) side chains. sigmaaldrich.comthermofisher.com This is commonly achieved using reagents like Nα-Fmoc-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine, which can be incorporated directly during solid-phase peptide synthesis. nih.gov These labeled peptides are invaluable tools for studying protein-protein interactions, enzyme kinetics, and protein localization within cells. For instance, Mca is often used in Förster Resonance Energy Transfer (FRET) based assays in conjunction with a quencher molecule like 2,4-dinitrophenyl (Dnp) to probe enzymatic cleavage of peptides. sigmaaldrich.com

The fluorescent labeling of oligonucleotides and nucleic acids with coumarin dyes is a cornerstone of modern molecular biology techniques. aatbio.combiosyn.com Derivatives of this compound can be synthesized with appropriate functionalities to enable their attachment to the 5' or 3' end of a DNA or RNA strand, or even at internal positions. thermofisher.comnih.gov These labeled probes are extensively used in applications such as DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH). The small size of coumarin dyes is advantageous as it minimizes interference with the hybridization properties and biological functions of the nucleic acids. aatbio.com

The versatility of coumarin-based fluorescent labels extends to other important classes of biomolecules, including carbohydrates and fatty acids. 4-Bromomethyl-7-methoxycoumarin has been specifically highlighted as a fluorescent label for fatty acids, enabling their detection and analysis using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comresearchgate.netscbt.com This derivatization significantly enhances the sensitivity of detection for these otherwise non-fluorescent molecules. Similarly, coumarin derivatives can be conjugated to carbohydrates to study their roles in biological recognition processes and cellular interactions.

Mechanistic Insights into Fluorescent Behavior and Environmental Sensitivity

The fluorescence of coumarin derivatives, including this compound, is often highly sensitive to the local environment. nih.govresearchgate.net This property is a key aspect of their utility as probes, as changes in their fluorescence can provide information about the polarity, microviscosity, and hydrogen-bonding capacity of their surroundings. mdpi.com

For many 7-alkoxycoumarins, an increase in the polarity of the medium leads to an increase in fluorescence intensity, although with minimal spectral shift. mdpi.com This is in contrast to 7-aminocoumarins, which typically show a red-shift and decreased intensity in polar solvents. mdpi.com The fluorescence of these probes can be influenced by their inclusion in heterogeneous systems like micelles or the cavities of host molecules such as cyclodextrins. mdpi.com

Use in Spectroscopic Studies of Biological Systems

A thorough search of scientific databases and research articles did not yield any studies detailing the use of this compound in spectroscopic investigations of biological systems. The intrinsic fluorescent properties of the coumarin family of compounds suggest potential applicability, but specific research to validate and characterize this for the 4-ethyl derivative is not presently available.

Monitoring Cellular Processes via Fluorescence

There are no documented instances in the reviewed literature of this compound being employed to monitor cellular processes through its fluorescent properties. Research in this area tends to focus on other coumarin derivatives that have been specifically designed and optimized for live-cell imaging and tracking of intracellular events.

Integration into Biosensors and Bioanalytical Tools

There is no available research demonstrating the integration of this compound into the design or construction of biosensors or other bioanalytical tools. The development of coumarin-based biosensors is an active area of research, but studies have focused on derivatives with specific reactive groups or recognition moieties that are not present in this compound, or for which this compound has not been utilized as the core fluorophore.

Future Directions and Emerging Research Avenues for 4 Ethyl 7 Methoxycoumarin

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of coumarin (B35378) derivatives is a well-established field, yet the quest for more environmentally friendly and efficient methods remains a key research driver. eurekaselect.comfrontiersin.org Traditional methods like the Pechmann condensation, Perkin reaction, and Knoevenagel condensation often rely on harsh conditions and hazardous reagents. iajesm.in Consequently, the future of 4-ethyl-7-methoxycoumarin synthesis lies in the adoption of green chemistry principles. eurekaselect.comfrontiersin.org

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as laccase and peroxidases, offers a sustainable alternative for synthesizing coumarin derivatives under mild conditions, reducing toxic byproducts and energy consumption. iajesm.in

Green Catalysts: The development and application of eco-friendly catalysts, like Brønsted acidic ionic liquids, are being investigated for solvent-free synthesis, allowing for easier product separation and catalyst reusability. frontiersin.orgrsc.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govmdpi.com